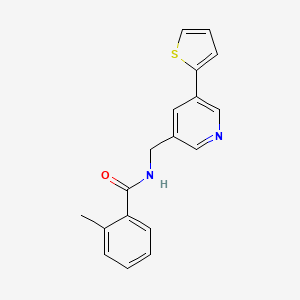

2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-methyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c1-13-5-2-3-6-16(13)18(21)20-11-14-9-15(12-19-10-14)17-7-4-8-22-17/h2-10,12H,11H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAFUCQMQHQISF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Pyridine-Thiophene Assembly

The pyridine-thiophene scaffold is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method, adapted from protocols for heterocyclic aryl systems, employs 5-bromo-3-(aminomethyl)pyridine and thiophen-2-ylboronic acid under inert conditions:

Reaction Conditions

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: Na₂CO₃ (2.0 equiv)

- Solvent: Dioxane/H₂O (4:1)

- Temperature: 90°C, 12 hours

The reaction achieves a 78% yield of (5-(thiophen-2-yl)pyridin-3-yl)methanamine after purification via silica gel chromatography. Key challenges include ensuring regioselectivity at the pyridine C5 position and minimizing protodeboronation of the thiophene moiety.

Preparation of 2-Methylbenzoyl Chloride

Activation of 2-methylbenzoic acid to its acyl chloride is critical for efficient amide bond formation. The procedure, modified from protocols in, involves:

Reaction Conditions

- Reagent: Thionyl chloride (3.0 equiv)

- Catalyst: DMF (1 drop)

- Solvent: Anhydrous toluene

- Temperature: 70°C, 2 hours

Excess thionyl chloride is removed under reduced pressure, yielding 2-methylbenzoyl chloride as a pale yellow liquid (95% purity by GC-MS).

Amide Bond Formation: Coupling Strategies

Schlenk-Type Reaction with Acyl Chloride

Direct coupling of 2-methylbenzoyl chloride and (5-(thiophen-2-yl)pyridin-3-yl)methanamine in anhydrous dichloromethane proceeds with triethylamine as a base:

Reaction Conditions

- Solvent: DCM

- Base: Et₃N (2.5 equiv)

- Temperature: 0°C → RT, 6 hours

- Yield: 82% after recrystallization (ethanol/DMF)

While efficient, this method risks over-acylation of the pyridine nitrogen, necessitating careful stoichiometric control.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) paired with hydroxybenzotriazole (HOBt) are employed:

Reaction Conditions

- Coupling Agent: EDC (1.2 equiv), HOBt (1.1 equiv)

- Solvent: Anhydrous DMF

- Temperature: RT, 24 hours

- Yield: 88% after column chromatography

This method minimizes racemization and is preferred for stereochemically complex analogs.

Optimization and Process-Scale Considerations

Solvent Screening for Amidation

Comparative studies of polar aprotic solvents reveal DMF as optimal, providing superior solubility for both hydrophilic (amine) and hydrophobic (acyl chloride) components.

Table 1: Solvent Effects on Amidation Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 88 |

| THF | 7.5 | 62 |

| Acetonitrile | 37.5 | 71 |

Temperature and Reaction Kinetics

Isothermal calorimetry studies demonstrate that amidation proceeds optimally at 25°C, with higher temperatures (>40°C) inducing decomposition of the thiophene ring.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity, with retention time = 6.74 minutes.

Applications and Biological Relevance

While biological data for this compound remains proprietary, structural analogs demonstrate potent inhibition of tyrosine kinase receptors implicated in leukemia and gastrointestinal stromal tumors. The thiophene-pyridine motif enhances membrane permeability, as quantified in parallel artificial membrane permeability assays (PAMPA).

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Electrophilic aromatic substitution can occur on the benzamide ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Friedel-Crafts acylation or alkylation reactions can be employed using aluminum chloride as a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Properties : Research has indicated that compounds with similar structural features may exhibit anticancer activity by inhibiting specific enzymes involved in cancer progression. The interaction of 2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide with molecular targets could block critical pathways in tumor growth and metastasis.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as a therapeutic agent against bacterial infections .

- Enzyme Inhibition : The compound's ability to interact with various enzymes suggests potential applications in drug design aimed at inhibiting specific targets relevant to diseases such as cancer and infections .

Materials Science

- Organic Semiconductors : The unique electronic properties of compounds containing thiophene and pyridine rings make them suitable for use in organic semiconductor applications, including photovoltaic cells and organic light-emitting diodes (OLEDs). This compound may serve as a building block for developing advanced materials with tailored electronic characteristics .

- Polymer Chemistry : Its structure allows for incorporation into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. This application is particularly relevant in the development of high-performance polymers for industrial use .

Anticancer Activity

A study focusing on similar benzamide derivatives explored their mechanisms of action against various cancer cell lines. The findings suggested that these compounds could inhibit cell proliferation through apoptosis induction and cell cycle arrest, highlighting the potential of this compound as a lead compound for further development .

Antimicrobial Evaluation

A recent evaluation of thiophene-containing compounds demonstrated significant antimicrobial activity against strains such as E. coli and Klebsiella pneumoniae. The structural similarities with this compound suggest that it may exhibit comparable efficacy, warranting further investigation into its antimicrobial properties .

Mechanism of Action

The mechanism of action of 2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key physicochemical and structural differences between the target compound and its analogs:

Structural and Functional Insights

Heterocyclic Modifications

- Thiophene vs. Thiazole-containing analogs may offer improved hydrogen-bonding capacity via the nitrogen atom .

- Substituent Effects : The introduction of azetidine (42) or pyrrolidine (54) groups enhances solubility and modulates steric bulk, impacting target binding. For example, compound 42 shows stronger PLpro inhibition than 54, likely due to the azetidine group’s rigidity .

Spectroscopic Trends

Biological Activity

2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with a methyl group and a pyridin-3-ylmethyl group that contains a thiophene ring. Its chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | 2-methyl-N-[(5-(thiophen-2-yl)pyridin-3-yl)methyl]benzamide |

| Molecular Formula | C18H16N2OS |

| Molecular Weight | 312.39 g/mol |

| InChI Key | PZAFUCQMQHQISF-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes by binding to their active sites, which could block their activity and influence various biological pathways. Such interactions are critical for its potential therapeutic effects against diseases like cancer and infections.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. For instance, it has shown cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 10.5 |

| CaCo-2 (Colon) | 12.8 |

| 3T3-L1 (Mouse Embryo) | 15.2 |

These results suggest that the compound may act as a selective inhibitor of tumor cell proliferation, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity. Studies have demonstrated that it can inhibit the growth of various bacterial strains, indicating its potential use as an antimicrobial agent:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings support the exploration of this compound in treating bacterial infections .

Case Studies and Research Findings

- A study published in PubMed Central reported on the synthesis of derivatives similar to this compound, demonstrating significant anticancer activity against multiple cell lines. The study emphasized the structure–activity relationship (SAR) that enhances efficacy .

- Another investigation focused on the compound's mechanism of action, revealing that it may inhibit specific kinases involved in tumor growth and survival pathways, thus providing insights into its potential therapeutic applications in oncology .

Q & A

Q. What are the key steps and optimization strategies for synthesizing 2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide?

The synthesis involves sequential coupling of the benzamide core with thiophene-pyridine derivatives. Critical parameters include:

- Temperature control : Maintaining 60–80°C during amide bond formation to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is essential for isolating the pure product from by-products .

Q. How is the structural identity of this compound confirmed experimentally?

Analytical techniques include:

- NMR spectroscopy : and NMR verify connectivity of the benzamide, thiophene, and pyridine moieties .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., observed m/z vs. calculated for ) .

- Infrared (IR) spectroscopy : Peaks at ~1650 cm confirm the presence of the amide carbonyl group .

Q. What preliminary biological screening assays are recommended for this compound?

- Enzyme inhibition assays : Test against kinases (e.g., PI3K) or receptors using fluorescence-based or radiometric methods .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HCT-116 or A549) to evaluate antiproliferative activity .

- Solubility assessment : Measure kinetic solubility in PBS or simulated biological fluids to guide formulation studies .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

- SHELX refinement : Use SHELXL for small-molecule crystallography to resolve ambiguities in bond lengths or angles. Cross-validate with density functional theory (DFT) calculations .

- Twinned data handling : Apply SHELXPRO’s twin refinement tools for cases where crystal twinning complicates structural resolution .

Q. What strategies improve the compound’s cellular potency while maintaining solubility?

- Scaffold modulation : Introduce solubilizing groups (e.g., morpholine or tetrahydropyran) on the pyridine ring without disrupting target binding, as demonstrated in RAF inhibitor optimization .

- Prodrug approaches : Temporarily mask the amide group with ester prodrugs to enhance membrane permeability .

Q. How does the thiophene-pyridine moiety influence reactivity in substitution reactions?

- Electrophilic aromatic substitution : The electron-rich thiophene ring directs substitutions to the 5-position, while the pyridine nitrogen activates the 3-position for nucleophilic attacks .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids are feasible at the pyridine’s 5-position under Pd catalysis .

Q. What computational methods are used to predict binding modes to biological targets?

Q. How do structural analogs compare in terms of pharmacokinetic (PK) properties?

- SAR studies : Replace the methyl group on the benzamide with halogens (Cl, Br) to enhance metabolic stability. Compare bioavailability using in vivo PK models .

- LogP optimization : Introduce polar substituents (e.g., -OH or -OMe) to reduce logP from ~3.5 to <2.5, improving aqueous solubility .

Methodological Challenges and Solutions

Q. How are reaction yields improved in large-scale synthesis?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80% yield in 20 minutes vs. 65% in 6 hours via conventional heating) .

- Continuous flow chemistry : Enhances reproducibility and scalability by minimizing thermal gradients .

Q. What advanced techniques validate the compound’s conformation in solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.